molecular formula C40H30N4O2 B330490 2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE

2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B330490
M. Wt: 598.7 g/mol
InChI Key: JURIJGWOHMAXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with multiple phenyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the phenyl and methyl groups through various substitution reactions. Common reagents used in these reactions include halogenated quinolines, phenylboronic acids, and palladium catalysts under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anti-cancer effects. Additionally, it can bind to specific proteins, altering their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenyl)-4-quinolinecarboxamide
  • N-(2-phenyl-4-quinolinyl)benzamide
  • 2-(4-methylphenyl)-N-[2-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)phenyl]-4-quinolinecarboxamide

Uniqueness

2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

Molecular Formula

C40H30N4O2

Molecular Weight

598.7 g/mol

IUPAC Name

2-(3-methylphenyl)-N-[2-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C40H30N4O2/c1-25-11-9-13-27(21-25)37-23-31(29-15-3-5-17-33(29)41-37)39(45)43-35-19-7-8-20-36(35)44-40(46)32-24-38(28-14-10-12-26(2)22-28)42-34-18-6-4-16-30(32)34/h3-24H,1-2H3,(H,43,45)(H,44,46)

InChI Key

JURIJGWOHMAXID-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC(=CC=C7)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC(=C7)C

Origin of Product

United States

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